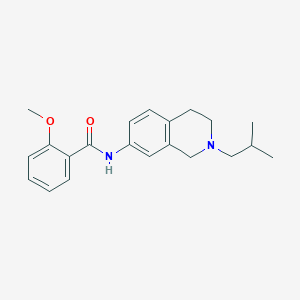![molecular formula C16H16N2O3S B5105087 N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5105087.png)
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide, also known as MNTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNTB belongs to the class of benzamide derivatives and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has also been found to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has also been found to exhibit low toxicity in animal models, making it a safe candidate for further research. However, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its potential therapeutic targets. Additionally, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide. One potential avenue is to further investigate its anti-inflammatory and antioxidant properties in various animal models of inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide and identify its potential therapeutic targets. Another potential direction is to conduct human clinical trials to evaluate the safety and efficacy of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide in various diseases. Finally, more research is needed to optimize the synthesis method of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide and improve its purity and yield.
Synthesemethoden
The synthesis of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide involves the condensation of 4-nitrobenzoyl chloride with 4-methylthiophenethylamine in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to obtain N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to reduce inflammation in various animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-2-8-15(9-3-12)22-11-10-17-16(19)13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHMYHSWRZCCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride](/img/structure/B5105017.png)

![2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5105039.png)
![4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5105045.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5105056.png)
![2,4-dichlorobenzaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5105062.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5105071.png)
![1-(2-chlorobenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5105074.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5105092.png)
![{4-(4-chlorobenzyl)-1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5105095.png)

![3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5105109.png)